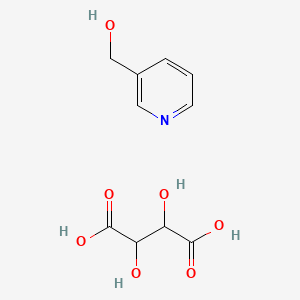3-Pyridinemethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Building Block for Organic Synthesis
3-Pyridinemethanol finds its primary application in scientific research as a versatile building block for organic synthesis []. Its structure, containing both a pyridine ring and a methanol group, makes it a valuable precursor for the creation of more complex molecules with desired functionalities. Scientists utilize 3-pyridinemethanol in various organic reactions to introduce the pyridine moiety into target molecules []. This functionality is often associated with biological activity, making 3-pyridinemethanol a crucial component in the synthesis of potential drug candidates, agrochemicals, and other specialty chemicals [].
Applications in Pharmaceutical Research
Due to the presence of the pyridine ring, 3-pyridinemethanol holds promise in the development of new pharmaceuticals. The pyridine moiety is a common scaffold found in many clinically relevant drugs []. By incorporating 3-pyridinemethanol into the synthetic scheme, researchers can generate novel molecules with potential therapeutic applications. Some studies have explored the use of 3-pyridinemethanol derivatives as anti-inflammatory agents and anti-cancer drugs, although further research is needed to determine their efficacy and safety.
3-Pyridinemethanol, with the chemical formula C₆H₇NO and a molecular weight of 109.13 g/mol, is an aromatic primary alcohol derived from pyridine. Specifically, it features a hydroxymethyl group at the third position of the pyridine ring. This compound appears as a clear light yellow to yellow liquid and is classified under the CAS number 100-55-0. It serves as a significant synthetic intermediate in various
- Hydrogenation: It can be synthesized through the hydrogenation of related compounds, such as esters, using catalysts like ruthenium complexes under specific conditions (e.g., tetrahydrofuran solvent, elevated temperatures) .
- Oxidation: The compound can undergo partial oxidation to yield 3-pyridinemethanal and vitamin B₃ when treated with titanium dioxide catalysts under ultraviolet light .
- Reactions with Nitrosyl Chloride: It can also be involved in reactions with nitrosyl chloride to form various derivatives .
These reactions highlight its versatility as a precursor in organic synthesis.
3-Pyridinemethanol exhibits significant biological properties:
- Vasodilator Activity: It has been identified as a vasodilator agent, which may be beneficial in treating cardiovascular conditions .
- Antineoplastic Properties: The compound is involved in the synthesis of histone deacetylase inhibitors, which are potential therapeutic agents for cancer treatment .
- Antilipemic Effects: It has been noted for its role in lipid metabolism regulation .
These activities underline its potential in pharmaceutical applications.
Multiple synthetic routes exist for producing 3-Pyridinemethanol:
- From Ethyl Nicotinate: One common method involves the reduction of ethyl nicotinate using hydrogenation techniques.
- Via Palladium-Catalyzed Reactions: The compound can be synthesized through palladium-catalyzed reactions involving various substrates.
- Photocatalytic Methods: Recent studies have explored photocatalytic methods using titanium dioxide to oxidize pyridine derivatives into 3-Pyridinemethanol .
These methods exemplify the compound's synthetic accessibility and versatility.
3-Pyridinemethanol finds numerous applications across various fields:
- Pharmaceutical Industry: It is utilized in the development of drugs, particularly those targeting cancer and cardiovascular diseases.
- Chemical Synthesis: As a synthetic intermediate, it plays a crucial role in creating more complex organic molecules.
- Research: Its unique properties make it valuable for studies related to catalysis and organic transformations .
Studies have shown that 3-Pyridinemethanol interacts with various catalysts and substrates:
- Catalyst Interactions: It has been used in catalytic systems for selective oxidation processes, demonstrating its reactivity under different conditions .
- Biological Interactions: Its effects on biological systems have been studied, particularly regarding its role as an antineoplastic agent and vasodilator .
These interactions provide insights into its functional roles in both chemical and biological contexts.
Several compounds share structural similarities with 3-Pyridinemethanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-Pyridinemethanol | Moderate (0.85) | Hydroxymethyl group at position 2 |
| 4-Pyridinemethanol | Moderate (0.84) | Hydroxymethyl group at position 4 |
| (5-Methylpyridin-3-yl)methanol | High (0.89) | Methyl substitution on the pyridine ring |
| (6-Methylpyridin-3-yl)methanol | High (0.85) | Methyl substitution on the pyridine ring |
| (E)-3-(Pyridin-3-yl)prop-2-en-1-ol | Moderate (0.84) | Double bond present in the side chain |
The uniqueness of 3-Pyridinemethanol lies in its specific hydroxymethyl substitution at the third position of the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
Melting Point
UNII
GHS Hazard Statements
H315 (93.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
ATC Code
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AC - Nicotinic acid and derivatives
C04AC02 - Nicotinyl alcohol (pyridylcarbinol)
C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AD - Nicotinic acid and derivatives
C10AD05 - Nicotinyl alcohol (pyridylcarbinol)
Vapor Pressure
Pictograms

Irritant







